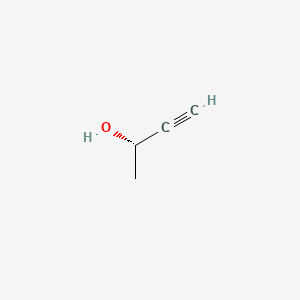

(2S)-but-3-yn-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPOMITUDGXOSB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274170 | |

| Record name | (2S)-But-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2914-69-4 | |

| Record name | 3-Butyn-2-ol, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2914-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-But-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to (2S)-but-3-yn-2-ol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-but-3-yn-2-ol, a valuable chiral building block in organic synthesis, with a focus on its properties, synthesis, analytical methods, and applications in the pharmaceutical industry.

Core Properties and Safety Information

This compound, identified by the CAS Number 2914-69-4 , is a chiral secondary alcohol containing a terminal alkyne functionality.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of complex chiral molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol [1] |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 108-111 °C |

| Density | 0.883 g/mL at 20 °C |

| Refractive Index | n20/D 1.426 |

| Optical Activity | [α]22/D -45°, neat |

Data sourced from commercial supplier specifications and public chemical databases.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) classifications highlight its primary hazards.

| Hazard Class | GHS Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | H300/H301 | Fatal or toxic if swallowed[1] |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin[1] |

| Skin Irritation | H315 | Causes skin irritation[1] |

| Skin Sensitization | H317 | May cause an allergic skin reaction[1] |

Precautionary Statements: P210, P233, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338.

Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. The most common and effective method is the asymmetric addition of an acetylene nucleophile to acetaldehyde.

Asymmetric Ethynylation of Acetaldehyde

This method utilizes a chiral catalyst to control the stereochemistry of the carbon-carbon bond formation, leading to the desired (S)-enantiomer. A representative experimental protocol is detailed below.

Experimental Protocol: Asymmetric Alkynylation of Acetaldehyde

This protocol is adapted from established methods for the enantioselective addition of zinc alkynylides to aldehydes.

Materials:

-

Acetylene gas or a suitable acetylene surrogate

-

Acetaldehyde

-

(S,S)-ProPhenol ligand

-

Triphenylphosphine oxide (Ph₃PO)

-

Dimethylzinc (Me₂Zn) solution in toluene

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried reaction vessel equipped with a magnetic stir bar is charged with the (S,S)-ProPhenol ligand (0.2 equivalents) and triphenylphosphine oxide (0.4 equivalents).

-

Anhydrous toluene is added, and the mixture is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of dimethylzinc (1.2 M in toluene, 2.5 equivalents) is added dropwise over 5 minutes, and the resulting mixture is stirred at 0 °C for 25 minutes to form the chiral catalyst.

-

Acetylene gas is bubbled through the solution, or a suitable acetylene source is added.

-

The reaction mixture is cooled to -20 °C.

-

Acetaldehyde (4 equivalents) is added slowly over a period of 30 minutes. The slow addition is critical to maintain a low concentration of the aldehyde, which favors the desired alkynylation over potential side reactions like aldol condensation.[2]

-

The reaction is stirred at -20 °C for 2 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is stirred for 15 minutes and then extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/diethyl ether solvent system to yield the enantioenriched this compound.

Logical Workflow for Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral gas chromatography (GC) is a widely used and effective method for determining the enantiomeric excess (e.e.) of chiral alcohols.

Chiral Gas Chromatography (GC)

Direct analysis of the chiral alcohol is possible, but derivatization to the corresponding acetate ester can often improve separation and resolution on chiral GC columns.

Experimental Protocol: Chiral GC Analysis (via Acetate Derivatization)

Materials:

-

This compound sample

-

Acetic anhydride or acetyl chloride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chiral GC column (e.g., CP Chirasil-DEX CB or similar)

Procedure:

-

Derivatization:

-

Dissolve a small sample of the alcohol in dichloromethane.

-

Add pyridine (2 equivalents) followed by acetic anhydride (1.5 equivalents).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the crude acetate derivative.

-

-

GC Analysis:

-

Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).

-

Inject the sample onto a chiral GC column.

-

Typical GC conditions:

-

Injector Temperature: 230-250 °C

-

Detector (FID) Temperature: 250-275 °C

-

Carrier Gas: Hydrogen or Helium

-

Oven Temperature Program: A temperature ramp is typically used, for example, starting at 70 °C and ramping to 160-200 °C. The exact program will depend on the specific column and instrument.

-

-

The two enantiomers of the acetate will elute at different retention times. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.

-

Logical Workflow for Chiral GC Analysis

Caption: Workflow for the determination of enantiomeric excess by chiral GC.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound, possessing both a stereocenter and a reactive alkyne, makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Role as a Chiral Building Block

Chirality is a critical aspect of drug design, as different enantiomers of a drug molecule often exhibit vastly different pharmacological activities and toxicological profiles. The use of enantiomerically pure starting materials like this compound is a key strategy in asymmetric synthesis to ensure the final active pharmaceutical ingredient (API) is a single enantiomer.

The hydroxyl group can be used as a handle for further transformations or to introduce other functional groups, while the terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction for linking molecular fragments.

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

-

Hydration and Oxidation: The alkyne can be converted to ketones or other carbonyl-containing functional groups.

-

Cycloaddition Reactions: The alkyne can participate in various cycloadditions to form cyclic structures.

Logical Diagram of this compound in Synthesis

References

A Technical Guide to the Spectroscopic Analysis of (S)-3-butyn-2-ol

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-3-butyn-2-ol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for 3-butyn-2-ol. The data presented is for the racemic mixture, as the chemical shifts for the (S)-enantiomer will be identical in a standard achiral solvent.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3-butyn-2-ol provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Quartet | 1H | CH |

| ~2.4 | Doublet | 1H | ≡CH |

| ~2.1 | Singlet (broad) | 1H | OH |

| ~1.4 | Doublet | 3H | CH₃ |

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~85.3 | C≡CH |

| ~71.9 | C ≡CH |

| ~57.8 | CH-OH |

| ~22.9 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (alcohol) |

| ~3290 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2980 | Medium | C-H stretch (sp³) |

| ~2110 | Weak | C≡C stretch (alkyne) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

3.1. NMR Spectroscopy Protocol

For the analysis of chiral alcohols like (S)-3-butyn-2-ol, specific protocols can be employed, including the use of chiral derivatizing agents to determine enantiomeric purity.[4][5]

-

Sample Preparation (Standard):

-

Dissolve approximately 5-10 mg of (S)-3-butyn-2-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

"In-Tube" Derivatization for Chiral Analysis: [4][5]

-

To determine enantiomeric excess, a chiral derivatizing agent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) can be used directly in the NMR tube.[5]

-

A fast and efficient method involves adding the chiral alcohol, the derivatizing agent (e.g., MPA or MTPA), a coupling agent (like DCC), and a catalyst (like DMAP) directly into the NMR tube with the deuterated solvent.[5]

-

The sample is then shaken for a few minutes to allow the reaction to proceed before spectral acquisition.[5]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300, 500, or 600 MHz).[5]

-

Standard acquisition parameters are typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

3.2. IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

As 3-butyn-2-ol is a liquid, the simplest method is to obtain the spectrum of the neat liquid.

-

Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR) FT-IR:

-

Alternatively, an ATR accessory can be used.

-

Place a small drop of the sample directly onto the ATR crystal (e.g., ZnSe or diamond).

-

Ensure good contact between the sample and the crystal. This method requires minimal sample and is easy to clean.[6]

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-3-butyn-2-ol.

Caption: Workflow for NMR and IR spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of Enantiopure 3-Butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the enantiomers of 3-butyn-2-ol, a valuable chiral building block in organic synthesis. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the effective handling, characterization, and application of these compounds.

Core Physical Properties

The distinct stereochemistry of (R)-(-)-3-butyn-2-ol and (S)-(+)-3-butyn-2-ol gives rise to their unique optical activities, while their other physical properties are largely identical. The following table summarizes the key quantitative data for these enantiopure compounds.

| Physical Property | (S)-(-)-3-Butyn-2-ol | (R)-(+)-3-Butyn-2-ol | Racemic (±)-3-Butyn-2-ol |

| Appearance | Colorless to slightly yellow liquid | Colorless to slightly yellow clear liquid[1] | Colorless or light yellow liquid[2][3] |

| Molecular Formula | C₄H₆O | C₄H₆O | C₄H₆O |

| Molecular Weight | 70.09 g/mol | 70.09 g/mol | 70.09 g/mol |

| Boiling Point | 108-111 °C[4][5][6] | 102-104 °C[1], 108-111 °C[7][8] | 107 °C[9] |

| Melting Point | - | - | -3 °C[9] |

| Density | 0.883 g/mL at 20 °C[4][5][6] | 0.89 g/mL[1] | 0.894 g/mL |

| Specific Rotation [α] | -45° (neat, 22 °C, D-line)[4][5][6] | +44-49° (neat, 20 °C, D-line)[1] | Not Applicable |

| Refractive Index (n₂₀/D) | 1.426[4][5] | 1.43[1], 1.426[7][8] | 1.426[10][11] |

| Solubility | Miscible with water[12]. Soluble in chloroform[13]. | Soluble in polar solvents like water[14]. | Soluble in polar solvents like water[14]. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds such as enantiopure 3-butyn-2-ol.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heating.

-

The bath is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][9]

Determination of Specific Rotation (Polarimetry)

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific path length and concentration.

Procedure:

-

The polarimeter is calibrated by measuring the optical rotation of a blank sample (the solvent or, for a neat sample, an empty cell).

-

A solution of the enantiopure butynol of a known concentration is prepared, or the neat liquid is used directly.

-

The sample is placed in a polarimeter cell of a known path length.

-

The observed optical rotation is measured.

-

The specific rotation is calculated using the formula: [α] = α / (l × c) where:

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11][17]

Determination of Melting Point (Capillary Method)

While 3-butyn-2-ol is a liquid at room temperature, its melting point can be determined for its racemic form, which is a solid at lower temperatures. The capillary method is a standard technique for this measurement.

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

The sample is heated, and the temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.[1][2][5]

Synthetic Utility of Enantiopure Butynol

Enantiopure 3-butyn-2-ol serves as a critical starting material in the stereospecific synthesis of more complex chiral molecules. The chirality at the C-2 position is transferred to the product, allowing for the creation of enantiomerically pure compounds. A representative synthetic pathway is the protection of the hydroxyl group followed by further synthetic transformations.

Caption: Synthetic pathway illustrating the use of enantiopure butynol.

This diagram illustrates a common strategy where the hydroxyl group of (S)-3-butyn-2-ol is first protected, for example, as a silyl ether. This protected intermediate can then undergo a variety of stereospecific reactions, such as carbon-carbon bond formation or reduction of the alkyne, to yield a more complex chiral product where the original stereochemistry is retained. This highlights the importance of enantiopure butynol as a foundational element in asymmetric synthesis.

References

- 1. westlab.com [westlab.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 4. phillysim.org [phillysim.org]

- 5. thinksrs.com [thinksrs.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. digicollections.net [digicollections.net]

- 11. mt.com [mt.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 15. Specific rotation - Wikipedia [en.wikipedia.org]

- 16. cdn.pasco.com [cdn.pasco.com]

- 17. chm.uri.edu [chm.uri.edu]

(2S)-but-3-yn-2-ol: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and applications of (2S)-but-3-yn-2-ol, a valuable chiral building block in modern organic synthesis. This document details established protocols, key analytical data, and the strategic importance of this compound in the development of complex molecules and active pharmaceutical ingredients (APIs).

Introduction

This compound, also known as (S)-(-)-3-butyn-2-ol, is a chiral propargylic alcohol featuring a secondary alcohol and a terminal alkyne. This unique combination of functional groups makes it a highly versatile intermediate for introducing stereocenters and providing a reactive handle for a variety of coupling and functionalization reactions, such as "click" chemistry.[1] Its role as a precursor in the synthesis of antiviral agents, anti-inflammatory drugs, and other complex natural products underscores its importance in medicinal chemistry and drug development.[1][2] The precise stereochemistry of the hydroxyl group is often critical for the biological activity and safety of the final drug product.

Synthesis of this compound

The most reliable and widely adopted method for synthesizing this compound is the enantioselective reduction of the prochiral ketone, 3-butyn-2-one. Among various asymmetric reduction techniques, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, operational simplicity, and predictable stereochemical outcome.[3][4]

Synthetic Workflow Overview

The general synthetic strategy involves two main stages: the preparation of the starting ketone, 3-butyn-2-one, followed by its asymmetric reduction to the target S-alcohol.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 3-butyn-2-one to this compound with high enantiomeric excess.[3][4][5]

Materials:

-

3-Butyn-2-one

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 to 0.1 equivalents).

-

Dilute the catalyst with anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add BH₃•THF solution (0.6 equivalents) to the catalyst solution while maintaining the temperature below 5 °C. Stir for 15 minutes to allow for the formation of the catalyst-borane complex.

-

In a separate flask, dissolve 3-butyn-2-one (1.0 equivalent) in anhydrous THF.

-

Cool the catalyst-borane complex mixture to -30 °C to -40 °C using a dry ice/acetonitrile bath.

-

Add the solution of 3-butyn-2-one dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -30 °C.

-

Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Characterization and Physical Properties

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [6] |

| Molecular Weight | 70.09 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 108-111 °C (lit.) | |

| Density | 0.883 g/mL at 20 °C (lit.) | |

| Refractive Index (n₂₀/D) | 1.426 (lit.) | |

| Optical Activity ([α]₂₂/D) | -45° (neat) | |

| CAS Number | 2914-69-4 | [6] |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule.

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |

| H-4 | ~4.53 | Quartet (q) | ~6.5 Hz | -CH(OH)- | [8] |

| H-1 | ~2.47 | Doublet (d) | ~2.0 Hz | ≡C-H | [8] |

| -OH | Variable | Broad Singlet (s) | -OH | ||

| H-5 | ~1.47 | Doublet (d) | ~6.5 Hz | -CH₃ | [8] |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | Reference(s) |

| C2 | ~85.0 | C ≡CH | [9] |

| C1 | ~72.0 | C≡C H | [9] |

| C3 | ~58.0 | C H(OH) | [9] |

| C4 | ~24.5 | C H₃ | [9] |

IR spectroscopy identifies the key functional groups present in the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3300 - 3400 | Strong, Broad |

| C≡C-H stretch (alkyne) | ~3300 | Strong, Sharp |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C≡C stretch (alkyne) | 2100 - 2200 | Weak |

| C-O stretch | 1050 - 1150 | Strong |

Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 70

-

Key Fragments: m/z = 55 (M - CH₃), 43, 27

Determination of Enantiomeric Excess (e.e.)

Confirming the enantiopurity of the product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase: A normal-phase solvent system, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), is commonly used.[10] The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the racemic but-3-yn-2-ol to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample to determine the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.

Key Mechanisms and Relationships

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The high enantioselectivity of the CBS reduction is rationalized by a well-defined, catalyst-controlled transition state.[3][4][11]

The mechanism involves the coordination of borane to the Lewis basic nitrogen of the oxazaborolidine catalyst.[11] This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron via its sterically more accessible lone pair, orienting the small methyl group towards the catalyst's substituent. This organized assembly facilitates a face-selective intramolecular hydride transfer through a six-membered ring transition state, yielding the desired (S)-alcohol with high fidelity.[3][4]

Applications in Drug Development

This compound is not merely an academic curiosity; it is a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its structural features are leveraged to build molecular complexity efficiently.

Key applications include:

-

Pharmaceutical Intermediates: It is a documented intermediate in the synthesis of Vorapaxar, an antiplatelet medication.[2]

-

Bioactive Molecules: The propargyl alcohol moiety is present in numerous natural products and is a precursor for synthesizing suicide inactivators of monoamine oxidase (MAO).

-

Click Chemistry: The terminal alkyne provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward conjugation of this chiral piece to other molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C4H6O | CID 6995470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Butyn-2-ol(2028-63-9) 13C NMR [m.chemicalbook.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. youtube.com [youtube.com]

Stereochemical Assignment of (2S)-but-3-yn-2-ol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for the stereochemical assignment of (2S)-but-3-yn-2-ol, a chiral propargylic alcohol of interest in synthetic chemistry and drug development. This document details the chiroptical properties, spectroscopic techniques, and chemical correlation methods used to unequivocally establish the absolute configuration of this molecule.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule containing a stereocenter at the carbon atom bearing the hydroxyl group (C2). The unequivocal assignment of its absolute configuration is crucial for its application in asymmetric synthesis and for understanding its biological activity in medicinal chemistry. The "S" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the hydroxyl group receives the highest priority, followed by the ethynyl group, the methyl group, and finally the hydrogen atom.

Chiroptical Properties

The stereochemical identity of this compound is fundamentally characterized by its interaction with plane-polarized light, a property known as optical activity. The specific rotation is a key quantitative measure for characterizing an enantiomer.

| Enantiomer | Specific Rotation ([α]D) | Conditions |

| (2S)-(-)-but-3-yn-2-ol | -47° | neat |

| (2R)-(+)-but-3-yn-2-ol | +45° to +49° | neat |

Note: The sign of the optical rotation is a physical constant but does not directly correlate with the (R) or (S) configuration without experimental or theoretical comparison to a known standard.

Spectroscopic Methods for Stereochemical Assignment

Modern spectroscopic techniques offer powerful tools for the determination of the absolute configuration of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

Experimental Protocol for VCD Analysis:

A detailed experimental protocol for VCD analysis involves dissolving the sample in a suitable solvent (e.g., CCl₄), measuring the VCD and infrared absorption spectra, and comparing the experimental VCD spectrum to a theoretically calculated spectrum for a known configuration (e.g., the 'S' enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration.

Logical Workflow for VCD-Based Stereochemical Assignment:

A Technical Guide to (S)-But-3-yn-2-ol: A Chiral Intermediate for Drug Development

This document serves as an in-depth technical guide on (S)-(-)-3-Butyn-2-ol, a versatile chiral building block for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of targeted therapeutics.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is (2S)-but-3-yn-2-ol .[1] It is a chiral propargyllic alcohol that features both a terminal alkyne and a secondary alcohol functional group, making it a valuable intermediate in organic synthesis.[2][3] Its unique structure allows for diverse chemical modifications, particularly in the construction of complex, stereospecific molecules.[2]

Data Presentation: Physicochemical Properties

The quantitative properties of (S)-(-)-3-Butyn-2-ol are summarized in the table below for clear reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2914-69-4 | [4][5] |

| Molecular Formula | C₄H₆O | [6] |

| Molecular Weight | 70.09 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 108-111 °C | |

| Density | 0.883 g/mL at 20 °C | |

| Optical Rotation | [α]22/D −45°, neat | |

| Refractive Index | n20/D 1.426 |

Synthesis via Asymmetric Reduction

The enantioselective synthesis of chiral alcohols is a fundamental process in pharmaceutical manufacturing.[7] (S)-(-)-3-Butyn-2-ol can be efficiently prepared with high enantiomeric excess through the asymmetric reduction of its corresponding prochiral ketone, 3-butyn-2-one. This transformation is commonly achieved using chemocatalysis with chiral transition metal complexes, such as Noyori-type ruthenium catalysts, or through biocatalysis.[7][8]

The following diagram illustrates a typical workflow for this chemical synthesis.

Experimental Protocols: Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the Noyori asymmetric hydrogenation of prochiral ketones.[8]

-

Catalyst Preparation (In Situ): In an inert atmosphere glovebox, a flame-dried Schlenk flask is charged with [RuCl₂(benzene)]₂ and the chiral ligand (e.g., (S)-BINAP). Anhydrous, degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred at a specified temperature (e.g., 80°C) for 10-30 minutes until a clear, homogeneous catalyst solution forms.

-

Reaction Setup: In a separate flame-dried reaction vessel, 3-butyn-2-one (1.0 equivalent) is dissolved in the same anhydrous, degassed solvent.

-

Hydrogenation: The substrate solution is transferred to an appropriate high-pressure reactor. The pre-formed catalyst solution (0.01-0.1 mol%) is added via cannula. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 50 psi).

-

Reaction Execution: The reaction mixture is stirred vigorously at a constant temperature (e.g., 25-50°C). The reaction progress is monitored by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reactor is cooled to room temperature and the pressure is carefully vented. The solvent is removed under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel or by vacuum distillation to yield the enantiomerically pure (S)-(-)-3-Butyn-2-ol. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Application in Drug Development: 5-Lipoxygenase Pathway Inhibition

(S)-(-)-3-Butyn-2-ol and its derivatives are valuable intermediates in synthesizing targeted pharmaceutical agents. For instance, the related compound (S)-4-(trimethylsilyl)-3-butyn-2-ol serves as a key intermediate in the preparation of 5-lipoxygenase (5-LOX) inhibitors.[9] The 5-LOX enzyme is a critical component of the inflammatory cascade, responsible for converting arachidonic acid into leukotrienes, which are potent mediators of inflammation in diseases like asthma.

An inhibitor synthesized from this chiral building block can block the active site of the 5-LOX enzyme, thereby preventing the production of pro-inflammatory leukotrienes and reducing the inflammatory response.

The diagram below illustrates the 5-lipoxygenase signaling pathway and the point of intervention by an inhibitor.

References

- 1. This compound | C4H6O | CID 6995470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. (S)-(−)-3-Butyn-2-ol (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2S)-but-3-yn-2-ol: A Chiral Propargyl Alcohol for Pharmaceutical Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-but-3-yn-2-ol, a valuable chiral building block in organic synthesis. The document details its chemical and physical properties, provides a representative experimental protocol for its asymmetric synthesis, and illustrates its utility in the construction of complex, biologically active molecules.

Core Properties of this compound

This compound, also known as (S)-(-)-3-butyn-2-ol, is a chiral secondary alcohol containing a terminal alkyne. This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of pharmaceuticals and natural products, where precise stereochemistry is often critical for biological activity.[1]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O | [2] |

| Molecular Weight | 70.09 g/mol | |

| CAS Number | 2914-69-4 | |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 0.883 g/mL at 20 °C | |

| Boiling Point | 108-111 °C | |

| Refractive Index | n20/D 1.426 | |

| Optical Rotation | [α]22/D −45° (neat) | |

| InChI Key | GKPOMITUDGXOSB-BYPYZUCNSA-N |

Asymmetric Synthesis: Experimental Protocol

The enantioselective synthesis of this compound is most directly achieved through the asymmetric alkynylation of acetaldehyde. This method introduces the chiral center in a controlled manner, yielding the desired (S)-enantiomer with high enantiopurity. The following protocol is a representative procedure based on established methodologies for the catalytic asymmetric addition of terminal alkynes to aldehydes.[4]

Objective: To synthesize this compound via the enantioselective addition of acetylene to acetaldehyde using a chiral catalyst.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Acetylene gas (HC≡CH) or a suitable acetylene precursor like 2-methyl-3-butyn-2-ol[5]

-

Chiral catalyst system (e.g., a complex of a zinc salt and a chiral amino alcohol ligand)

-

Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral ligand and the metal salt (e.g., Zn(OTf)₂) are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for a specified period to allow for the in-situ formation of the active chiral catalyst.

-

Reaction Setup: The flask is cooled to the reaction temperature (e.g., 0 °C or lower).

-

Reagent Addition: A solution of the alkyne source is prepared. Acetaldehyde, being highly volatile and prone to self-aldol condensation, is added slowly to the reaction mixture via a syringe pump over several hours.[4] This slow addition is crucial to favor the desired alkynylation reaction over side reactions.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

-

Characterization: The enantiomeric excess (ee) of the final product is determined using chiral GC or HPLC.

Logical Workflow: Asymmetric Synthesis Pathway

The following diagram illustrates the logical relationship in the asymmetric synthesis of this compound.

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development and Total Synthesis

This compound is not typically used for its own biological activity but rather as a versatile chiral building block. Its value lies in its ability to introduce a specific stereocenter that is conserved and elaborated in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: Propargyl alcohols are crucial intermediates in medicinal chemistry.[6][7] (S)-3-butyn-2-ol has been utilized as a key intermediate for the synthesis of 5-lipoxygenase inhibitors.[8] It has also been used in the preparation of aminoindanes, which have been investigated as potential anti-Alzheimer's agents.[3]

-

Natural Product Synthesis: The precise stereochemistry and reactive handles of this compound make it an ideal starting material for the total synthesis of natural products. For example, it was a key starting material in a highly efficient, three-step synthesis of a lactone intermediate for the natural product (+)-Epolactaene.[8] It was also used in the synthesis of the macrocyclic diolide (+)-tetrahydropyrenophorol.[4]

Conclusion

This compound is a foundational chiral building block for modern organic synthesis, particularly in the fields of drug discovery and natural product synthesis. Its straightforward asymmetric synthesis allows for the reliable introduction of a key stereocenter, which can be further elaborated into complex molecular architectures. The protocols and data presented in this guide are intended to support researchers and scientists in leveraging the synthetic potential of this valuable chiral propargyl alcohol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-3-Butyn-2-ol, 99% | Fisher Scientific [fishersci.ca]

- 3. 3-Butyn-2-ol, Butyne, 1-Ethynylethanol, But-3-yn-2-ol, 1-(1-Hydroxyethyl)acetylene, 3-Hydroxy-1-butyne, 1-Methylpropargyl alcohol, 2028-63-9, Butyn, Mumbai, India [jaydevchemicals.com]

- 4. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rawsource.com [rawsource.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Strategies for Enantiopure (S)-3-Butyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enantiopure (S)-3-butyn-2-ol is a valuable chiral building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its utility as a precursor for introducing chirality and its versatile functional groups—a terminal alkyne and a secondary alcohol—make it a sought-after intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of its commercial availability, key synthetic methodologies, and its application in the synthesis of 5-lipoxygenase inhibitors.

Commercial Availability

(S)-3-butyn-2-ol is readily available from a range of chemical suppliers. The purity and pricing can vary, so it is crucial for researchers to consider these factors based on their specific experimental needs. Below is a summary of offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Price (USD) per Gram (Approx.) |

| Sigma-Aldrich | (S)-(-)-3-Butyn-2-ol | 2914-69-4 | 97% | ~$107 |

| TCI America | (S)-(-)-3-Butyn-2-ol | 2914-69-4 | >98.0% (GC) | Contact for pricing |

| Fisher Scientific | (S)-(-)-3-Butyn-2-ol | 2914-69-4 | 99% | Contact for pricing |

| Amerigo Scientific | (S)-(-)-3-Butyn-2-ol | 2914-69-4 | 97% | Contact for pricing |

| ChemScene | (S)-(-)-3-Butyn-2-ol | 2914-69-4 | ≥98% | Contact for pricing |

| A.B. Enterprises | S - - 3-BUTYN-2-OL | 2914-69-4 | Not specified | ~$26/kg (Bulk) |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthetic Methodologies

For applications requiring larger quantities or specific custom synthesis, several reliable methods for the preparation of enantiopure (S)-3-butyn-2-ol have been developed. The two most prominent and effective strategies are Noyori asymmetric hydrogenation and enzymatic kinetic resolution.

Noyori Asymmetric Hydrogenation of 3-Butyn-2-one

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral alcohols.[][2] This reaction typically utilizes a ruthenium catalyst complexed with a chiral BINAP ligand to achieve high enantioselectivity.

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ and (S)-BINAP in dry, degassed solvent (e.g., ethanol or methanol) is stirred under an inert atmosphere (e.g., argon) to form the active catalyst complex.

-

Hydrogenation Reaction: The substrate, 3-butyn-2-one, is dissolved in the same solvent in a high-pressure reactor. The prepared catalyst solution is then added.

-

Reaction Conditions: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 4-100 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a predetermined time (e.g., 12-24 hours) until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the enantiopure (S)-3-butyn-2-ol.

-

Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Lipase-Catalyzed Kinetic Resolution of Racemic 3-Butyn-2-ol

Enzymatic kinetic resolution is an efficient and environmentally friendly method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol:

-

Reaction Setup: Racemic 3-butyn-2-ol is dissolved in an appropriate organic solvent (e.g., toluene, hexane, or diisopropyl ether). A suitable acyl donor, such as vinyl acetate or isopropenyl acetate, is added to the solution.

-

Enzyme Addition: A commercially available lipase (e.g., Candida antarctica lipase B, CALB, often immobilized) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30-45 °C). The progress of the reaction is monitored by GC or HPLC until approximately 50% conversion is reached. This ensures high enantiomeric excess for both the remaining alcohol and the newly formed ester.

-

Work-up and Separation: Once the desired conversion is achieved, the enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of (S)-3-butyn-2-ol and the acylated (R)-enantiomer is then separated by column chromatography.

-

Hydrolysis of the Ester (Optional): If the (R)-enantiomer is also desired, the separated ester can be hydrolyzed using a base (e.g., sodium hydroxide) or another lipase to yield (R)-3-butyn-2-ol.

-

Chiral Analysis: The enantiomeric excess of the resolved (S)-3-butyn-2-ol is determined by chiral GC or HPLC.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is critical for ensuring the quality of the chiral product. Chiral gas chromatography is a widely used and effective technique for this purpose.

Chiral Gas Chromatography (GC) Protocol:

-

Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™), is used.

-

Sample Preparation: A dilute solution of the (S)-3-butyn-2-ol sample is prepared in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: Typically set around 200-250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few minutes, followed by a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of 150-180 °C. This gradient helps to achieve good separation of the enantiomers.

-

Detector: A Flame Ionization Detector (FID) is commonly used.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Data Analysis: The retention times of the two enantiomers will be different. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

Application in Drug Development: Synthesis of 5-Lipoxygenase Inhibitors

(S)-3-butyn-2-ol is a key chiral intermediate in the synthesis of inhibitors of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical signaling cascade in the inflammatory response, responsible for the production of leukotrienes.[3] Aberrant 5-LOX activity is implicated in various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.

The 5-lipoxygenase signaling pathway begins with the release of arachidonic acid from the cell membrane. The enzyme 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A₄ (LTA₄). LTA₄ is then further metabolized to either leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), all of which are potent pro-inflammatory mediators. Inhibitors of this pathway can therefore serve as effective anti-inflammatory agents.

Caption: The 5-Lipoxygenase Signaling Pathway and Point of Inhibition.

Experimental and Quality Control Workflow

A robust workflow is essential for the procurement, synthesis, and quality control of enantiopure (S)-3-butyn-2-ol to ensure its suitability for drug development applications.

Caption: Workflow for Procurement, Synthesis, and Quality Control.

This logical flow ensures that the starting materials are of high quality, the synthesis or resolution is performed efficiently, and the final product meets the stringent purity and enantiomeric excess requirements for use in pharmaceutical research and development.

References

The Discovery and Enduring Legacy of Chiral Butynols: A Technical Guide for Researchers

Abstract

Chiral butynols, a specific class of propargylic alcohols, represent a cornerstone in modern asymmetric synthesis and drug development. Their intrinsic chirality and versatile reactivity have positioned them as indispensable building blocks for the stereoselective synthesis of complex molecules, including potent pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies of chiral butynols. It further delves into their applications in medicinal chemistry, offering detailed experimental protocols for key synthetic transformations and summarizing critical quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, facilitating a deeper understanding and broader application of these remarkable chiral synthons.

Introduction: The Dawn of Chiral Propargylic Alcohols

The journey into the world of chiral molecules began in the 19th century, with groundbreaking work by scientists like Jean-Baptiste Biot and Louis Pasteur who laid the foundations of stereochemistry. However, the specific exploration and synthesis of chiral butynols, a subset of propargylic alcohols, is a more recent endeavor, gaining significant momentum in the latter half of the 20th century. The first synthesis of 3-butyn-2-ol, the simplest chiral butynol, was reported in the mid-20th century as part of broader investigations into acetylenic alcohol derivatives.

The true value of chiral butynols began to be unlocked with the advent of asymmetric synthesis—a field dedicated to the selective creation of a single enantiomer of a chiral molecule. The development of methodologies for the enantioselective addition of alkynes to aldehydes and the resolution of racemic propargylic alcohols marked a turning point, providing access to enantiomerically pure butynols. These developments have had a profound impact on the pharmaceutical industry, where the chirality of a drug molecule can dramatically influence its efficacy and safety.

Historical Milestones in the Synthesis of Chiral Butynols

The history of chiral butynol synthesis is intrinsically linked to the broader evolution of asymmetric synthesis. Early methods for obtaining enantiomerically enriched alcohols often relied on the resolution of racemic mixtures, a process that separates enantiomers but is inherently limited to a 50% theoretical yield for the desired enantiomer.

A significant leap forward came with the development of catalytic asymmetric synthesis. A pivotal moment in the synthesis of chiral propargylic alcohols, including butynols, was the work of Carreira and coworkers. They developed a highly efficient and practical method for the enantioselective addition of terminal alkynes to aldehydes using a zinc triflate (Zn(OTf)₂) catalyst and the readily available chiral ligand (+)-N-methylephedrine. This method, often referred to as the Carreira synthesis, provides access to a wide range of chiral propargylic alcohols with high enantiomeric excess (ee) under mild reaction conditions.

Subsequent research has led to the development of various other powerful methods, including the use of chiral lithium binaphtholate catalysts and enzymatic resolutions, further expanding the synthetic chemist's toolbox for accessing these valuable chiral building blocks.

Key Synthetic Methodologies

The synthesis of chiral butynols can be broadly categorized into two main approaches: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. For chiral butynols, the most prominent methods involve the enantioselective addition of an alkyne to an aldehyde.

This method stands out for its operational simplicity and high efficiency. It involves the reaction of a terminal alkyne with an aldehyde in the presence of a catalytic amount of Zn(OTf)₂ and a chiral ligand, typically (+)-N-methylephedrine or its enantiomer. The reaction proceeds smoothly at room temperature and is tolerant of a variety of functional groups.

Experimental Protocol: Asymmetric Synthesis of (S)-4-Phenyl-1-butyn-3-ol via Carreira's Method (Illustrative)

Materials:

-

Benzaldehyde (1.0 mmol, 1.0 equiv)

-

Ethynyltrimethylsilane (1.2 mmol, 1.2 equiv)

-

Zinc triflate (Zn(OTf)₂, 0.1 mmol, 10 mol%)

-

(+)-N-Methylephedrine (0.12 mmol, 12 mol%)

-

Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

-

Toluene (5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Zn(OTf)₂ (36.4 mg, 0.1 mmol) and (+)-N-methylephedrine (21.5 mg, 0.12 mmol).

-

Add dry toluene (3 mL) and stir the mixture at room temperature for 30 minutes.

-

Add triethylamine (0.21 mL, 1.5 mmol) and stir for another 10 minutes.

-

Add benzaldehyde (0.10 mL, 1.0 mmol) to the mixture.

-

Slowly add ethynyltrimethylsilane (0.17 mL, 1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is then desilylated by treatment with a fluoride source (e.g., tetrabutylammonium fluoride in THF) to yield (S)-4-phenyl-1-butyn-3-ol.

-

Purify the final product by flash column chromatography on silica gel.

Resolution of Racemic Butynols

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Lipases are a class of enzymes that have proven to be highly effective in the kinetic resolution of racemic alcohols. In a typical procedure, a racemic butynol is subjected to acylation in the presence of a lipase and an acyl donor. One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Butyn-2-ol (Illustrative)

Materials:

-

(±)-3-Butyn-2-ol (1.0 mmol, 1.0 equiv)

-

Vinyl acetate (2.0 mmol, 2.0 equiv)

-

Immobilized Lipase (e.g., Novozym 435) (50 mg)

-

Anhydrous solvent (e.g., toluene or hexane) (10 mL)

Procedure:

-

To a dry flask, add (±)-3-butyn-2-ol (70.1 mg, 1.0 mmol), anhydrous solvent (10 mL), and vinyl acetate (0.18 mL, 2.0 mmol).

-

Add the immobilized lipase (50 mg) to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-(+)-3-butyn-2-ol from the acetylated product, (S)-(-)-3-butyn-2-yl acetate, by flash column chromatography on silica gel.

Quantitative Data Summary

The efficiency of various synthetic methods for producing chiral butynols and related propargylic alcohols is summarized in the tables below.

Table 1: Asymmetric Synthesis of Chiral Propargylic Alcohols via Carreira's Method

| Aldehyde | Alkyne | Ligand | Yield (%) | ee (%) |

| Benzaldehyde | Phenylacetylene | (+)-N-Methylephedrine | 85 | 98 |

| Cyclohexanecarboxaldehyde | 1-Hexyne | (+)-N-Methylephedrine | 92 | 97 |

| Isobutyraldehyde | Trimethylsilylacetylene | (+)-N-Methylephedrine | 88 | 95 |

Table 2: Enzymatic Kinetic Resolution of Racemic Propargylic Alcohols

| Substrate | Lipase | Acyl Donor | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester |

| (±)-3-Butyn-2-ol | Novozym 435 | Vinyl acetate | 50 | >99 | >99 |

| (±)-1-Phenyl-2-propyn-1-ol | Amano Lipase PS | Isopropenyl acetate | 48 | 98 | 97 |

| (±)-1-Cyclohexyl-2-propyn-1-ol | Candida antarctica Lipase B | Vinyl butyrate | 51 | 99 | 98 |

Applications in Drug Development

The unique structural features of chiral butynols make them highly valuable intermediates in the synthesis of a wide range of pharmaceuticals. Their rigid alkynyl scaffold and the presence of a stereocenter are crucial for achieving the precise three-dimensional orientation required for effective drug-target interactions.

Intermediates for Antiviral Drugs

Chiral propargylic alcohols are key building blocks in the synthesis of several antiviral medications. A prominent example is the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz , used in the treatment of HIV/AIDS. The synthesis of Efavirenz involves a crucial step where a chiral propargylic alcohol intermediate is formed through the asymmetric addition of an alkyne to a ketone. This stereocenter is critical for the drug's activity.

Enzyme Inhibition

The propargyl group in chiral butynols can act as a "warhead" for the irreversible inhibition of certain enzymes. For instance, (R)-(+)-3-butyn-2-ol has been shown to inhibit phosphatases. The mechanism of inhibition often involves the enzyme's active site nucleophiles attacking the alkyne, leading to covalent modification and inactivation of the enzyme. This property makes chiral butynols and their derivatives attractive candidates for the development of targeted enzyme inhibitors for various therapeutic applications.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate a key synthetic workflow and a conceptual signaling pathway.

Conclusion and Future Outlook

The discovery and development of synthetic routes to chiral butynols have been instrumental in advancing the fields of organic chemistry and drug discovery. From their early beginnings as curiosities of acetylenic chemistry to their current status as indispensable chiral building blocks, their journey highlights the power of asymmetric synthesis. The methodologies detailed in this guide, particularly the robust and versatile Carreira synthesis and enzymatic resolutions, provide reliable access to these valuable compounds.

The application of chiral butynols as key intermediates in the synthesis of complex pharmaceuticals, such as Efavirenz, underscores their importance in modern medicine. Furthermore, their potential as targeted enzyme inhibitors opens up new avenues for therapeutic intervention.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for their synthesis. The exploration of novel applications in materials science and chemical biology, driven by the unique properties of the butynol scaffold, is also a promising frontier. As our understanding of the intricate roles of chirality in biological systems deepens, the demand for and the importance of chiral butynols are set to grow, ensuring their enduring legacy in the world of science.

An In-depth Technical Guide to the Safe Handling of (2S)-but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2S)-but-3-yn-2-ol, a chiral alcohol and valuable building block in organic synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental work.

Chemical Identification and Properties

This compound is a flammable and toxic liquid. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol [1] |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 108-111 °C |

| Melting Point | -3 °C[2] |

| Flash Point | 26 °C (78.8 °F) - closed cup |

| Density | 0.883 g/mL at 20 °C |

| Solubility | Miscible with water. |

| Vapor Pressure | 20 hPa at 20 °C (for the racemic mixture) |

| log P (octanol/water) | 0.318 (for the racemic mixture) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[1] |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin[1] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

Pictograms:

GHS02: Flame GHS05: Corrosion GHS06: Skull and Crossbones

Signal Word: Danger

Toxicological Data

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 1,950 mg/kg (for the racemic mixture)[3] |

| Inhalation LC50 | Mouse | 2,000 mg/m³ (for the racemic mixture)[3] |

| Dermal LD50 | Rabbit | < 200 mg/kg (for the racemic mixture)[4] |

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing are required.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside a fume hood or in poorly ventilated areas.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

Use spark-proof and explosion-proof equipment.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Keep the container tightly closed when not in use.

Experimental Protocols

The synthesis of chiral alkynols like this compound often involves the use of highly reactive and pyrophoric reagents. The following is a representative experimental protocol for the asymmetric synthesis of a related chiral alkynol, (S)-4-triisopropylsilyl-3-butyn-2-ol, which illustrates the necessary precautions and techniques.

Representative Asymmetric Synthesis of a Chiral Alkynol

This protocol details the asymmetric transfer hydrogenation of an alkynyl ketone to produce the corresponding chiral propargylic alcohol.

Materials:

-

4-triisopropylsilyl-3-butyn-2-one

-

Isopropyl alcohol

-

Dichloromethane (CH₂Cl₂)

-

Ruthenium catalyst (e.g., (S,S)-Ts-DPEN-Ru)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer

-

Syringes and needles

Procedure:

-

Inert Atmosphere: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum is flushed with argon.

-

Reagent Addition: Isopropyl alcohol and 4-triisopropylsilyl-3-butyn-2-one are added to the flask via syringe.

-

Catalyst Preparation: The ruthenium catalyst is dissolved in a minimal amount of dichloromethane in a separate vial under an inert atmosphere.

-

Reaction Initiation: The catalyst solution is added to the reaction mixture in one portion via syringe.

-

Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by bulb-to-bulb distillation or column chromatography to yield the pure chiral alcohol.[5]

Biological Context and Applications

While specific signaling pathways involving this compound are not well-documented in publicly available literature, chiral propargyl alcohols are a crucial structural motif in a variety of biologically active natural products and pharmaceutical compounds. They are valued as versatile intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, some alkynol-containing natural products have been shown to target enzymes such as aldehyde dehydrogenase 2 (ALDH2) in cancer cells.[6]

The general workflow for utilizing a chiral building block like this compound in drug discovery is outlined below.

Storage, Incompatible Materials, and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.

Incompatible Materials:

Disposal: Dispose of contents and container to an approved waste disposal plant. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9]

This guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound | C4H6O | CID 6995470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. but-3-yn-2-ol [stenutz.eu]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 1746 - 2-METHYLBUT-3-YN-2-OL [inchem.org]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (2S)-but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

(2S)-but-3-yn-2-ol is a valuable chiral building block in asymmetric synthesis. Its propargylic alcohol moiety serves as a versatile handle for the construction of complex chiral molecules, particularly chiral propargylamines, which are significant pharmacophores in numerous drug candidates. This document outlines the application of this compound in diastereoselective multicomponent reactions and provides detailed protocols for its use.

The inherent chirality of this compound can be effectively leveraged to induce stereoselectivity in the formation of new chiral centers. One of the most promising applications is in the diastereoselective A³ (Aldehyde-Alkyne-Amine) coupling reaction. In this one-pot process, an aldehyde, an amine, and an alkyne react in the presence of a metal catalyst to form a propargylamine. When a chiral alkyne such as this compound is employed, the existing stereocenter can direct the stereochemical outcome of the newly formed stereocenter, leading to the synthesis of chiral 1,3-amino alcohols.

The hydroxyl group of this compound is believed to play a crucial role in achieving high stereoselectivity through coordination with the metal catalyst in the transition state. This coordination pre-organizes the reactants, favoring the approach of the imine to one face of the metal acetylide, thus leading to a diastereomerically enriched product.

Key Applications in Drug Development